molecular formula C13H20ClN3O2 B3027141 1-(2-Methoxyphenyl)-3-(piperidin-4-yl)urea hydrochloride CAS No. 1233955-43-5

1-(2-Methoxyphenyl)-3-(piperidin-4-yl)urea hydrochloride

Cat. No. B3027141
CAS RN: 1233955-43-5
M. Wt: 285.77
InChI Key: RBCXYSSMPHHMCX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves strategic functionalization of phenyl rings and the incorporation of piperidine moieties. For instance, the synthesis of a novel quinolinone derivative with a piperidinylmethyl group was achieved through Michael addition of a secondary amine to an α, β-unsaturated carbonyl compound . Similarly, the synthesis of a phenyl urea derivative was performed using carbonylation and substitution reactions . These methods highlight the versatility of synthetic approaches that could be applied to the synthesis of 1-(2-Methoxyphenyl)-3-(piperidin-4-yl)urea hydrochloride.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using X-ray crystallography, which provides detailed information about the three-dimensional arrangement of atoms within a molecule . Additionally, density functional theory (DFT) calculations can be used to predict molecular geometry, electronic properties, and vibrational frequencies, which are essential for understanding the behavior of molecules like 1-(2-Methoxyphenyl)-3-(piperidin-4-yl)urea hydrochloride .

Chemical Reactions Analysis

The chemical reactivity of such compounds can be explored through various analyses, including natural bond orbital (NBO) analysis, which assesses the stability of a molecule based on hyperconjugative interactions and charge delocalization . Local reactivity descriptors can also be calculated to identify chemically reactive sites within the molecule, which is crucial for understanding and predicting its behavior in chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds can be investigated using spectroscopic methods such as FTIR, UV-VIS, NMR spectroscopy, and mass spectrometry . These techniques confirm the structure of the synthesized compounds and provide insights into their stability and reactivity. Theoretical calculations can also be used to predict thermodynamic properties, which are important for practical applications .

Scientific Research Applications

Synthesis Techniques

A novel and efficient procedure has been developed for the synthesis of Urapidil, highlighting the use of 1-(2-methoxyphenyl)piperazine hydrochloride in the process. This method employs β-cyclodextrin as a catalyst under inverse phase-transfer catalysis (IPTC) conditions, optimizing factors such as agitation speed, reaction time, and temperature to achieve high yields and purity of the final product (Li et al., 2012).

Pharmacological Potential

Research has identified 1,3-disubstituted ureas with a piperidyl moiety as potent inhibitors of human and murine soluble epoxide hydrolase (sEH), indicating significant pharmacological potential. These compounds have shown remarkable improvements in pharmacokinetic parameters and efficacy in reducing hyperalgesia in vivo, suggesting their utility in pain management (Rose et al., 2010).

Radical Scavenging and Cardiovascular Protection

T‐0162, a novel low-molecular-weight free radical scavenger structurally similar to 1-(2-Methoxyphenyl)-3-(piperidin-4-yl)urea, has been shown to effectively reduce myocardial infarct size in rabbits by scavenging superoxide anions and hydroxyl radicals. This indicates potential therapeutic applications in cardiovascular protection (Yamashita et al., 2000).

Corrosion Inhibition

Studies have demonstrated the effectiveness of urea derivatives as corrosion inhibitors for mild steel in acidic environments. These compounds exhibit mixed-type inhibition characteristics and adhere to the Langmuir adsorption isotherm, suggesting their practical application in industrial corrosion protection (Bahrami & Hosseini, 2012).

Antibacterial and Antimicrobial Activity

Certain urea derivatives have shown selective efficacy in killing bacterial persisters without affecting normal antibiotic-sensitive cells. This unique property could lead to new approaches in combating bacterial persistence and resistance, highlighting the potential of urea compounds in antimicrobial strategies (Kim et al., 2011).

properties

IUPAC Name

1-(2-methoxyphenyl)-3-piperidin-4-ylurea;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2.ClH/c1-18-12-5-3-2-4-11(12)16-13(17)15-10-6-8-14-9-7-10;/h2-5,10,14H,6-9H2,1H3,(H2,15,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBCXYSSMPHHMCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxyphenyl)-3-(piperidin-4-yl)urea hydrochloride

CAS RN

1233955-43-5
Record name Urea, N-(2-methoxyphenyl)-N′-4-piperidinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233955-43-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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